molecular formula C12H22N2O2 B8049457 cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8049457
M. Wt: 226.32 g/mol
InChI Key: XEDSJRNOTLOESP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C({12})H({22})N({2})O({2}). It is characterized by its unique bicyclic structure, which includes a pyrrolo[3,2-b]pyridine core. This compound is often used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a tert-butyl ester in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Comparison: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the position of the tert-butyl group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1211586-14-9) is a chemical compound with potential applications in medicinal chemistry. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : Typically available at 97% purity.
PropertyValue
CAS Number1211586-14-9
IUPAC NameThis compound
Storage ConditionsKeep in a dark place at room temperature

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily as a modulator of specific biochemical pathways. Its structural similarity to other bioactive compounds suggests potential therapeutic applications.

The compound is believed to interact with several biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could provide insights into its effects on the central nervous system.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study published in a pharmacology journal explored the neuroprotective properties of related pyrrolidine derivatives. It was found that compounds with similar structures exhibited significant neuroprotection in models of neurodegeneration, suggesting that this compound may share these properties .
  • Antidiabetic Activity : In a recent patent application, the compound was mentioned as part of a series of compounds aimed at treating type 2 diabetes mellitus through the modulation of lipid metabolism . This suggests its potential role in metabolic disorders.
  • Anti-inflammatory Properties : Research has indicated that pyrrolidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This aspect is critical for developing treatments for chronic inflammatory diseases .

Properties

IUPAC Name

tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.